molecular formula C23H22N2O5 B2648357 8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883954-87-8

8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2648357
CAS No.: 883954-87-8
M. Wt: 406.438
InChI Key: BTYSOCGWUDGFJC-UHFFFAOYSA-N
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Description

8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 5-acetyl-4-aminopyrimidines with various aldehydes or ketones, followed by cyclization reactions . The reaction conditions often require the use of catalysts such as Ni(OAc)2 and solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or benzyl positions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern and the presence of both chromeno and pyrimidine moieties

Properties

IUPAC Name

8-methoxy-3-[(4-methoxyphenyl)methyl]-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-4-5-19-24-22-20(21(26)17-11-10-16(29-3)12-18(17)30-22)23(27)25(19)13-14-6-8-15(28-2)9-7-14/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSOCGWUDGFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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